molecular formula C11H17NO4 B592327 Tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate CAS No. 942425-69-6

Tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate

Cat. No.: B592327
CAS No.: 942425-69-6
M. Wt: 227.26
InChI Key: RBIJPKRRQHYYFP-UHFFFAOYSA-N
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Description

Tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate is a chemical compound with the molecular formula C11H17NO4. It is a piperidine derivative, characterized by the presence of a tert-butyl ester group and two keto groups at the 2 and 4 positions of the piperidine ring. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate typically involves the reaction of 5-methyl-2,4-dioxopiperidine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives of the original compound .

Scientific Research Applications

Tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved often include enzymatic reactions where the compound binds to the active site, altering the enzyme’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate is unique due to the presence of the methyl group at the 5 position, which can influence its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties .

Biological Activity

Tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate (TBMDPC) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

TBMDPC is characterized by a piperidine backbone with two carbonyl groups and a tert-butyl ester group. Its chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C11H17NO4
  • Molecular Weight : 229.26 g/mol

The biological activity of TBMDPC is primarily attributed to its interaction with various biological targets, particularly in the context of enzyme inhibition and modulation of signaling pathways:

  • Caspase Inhibition : Preliminary studies suggest that TBMDPC may act as a caspase inhibitor. Caspases are crucial for apoptosis and inflammation, making them valuable targets for therapeutic intervention in diseases such as cancer and autoimmune disorders .
  • PI3K Pathway Modulation : The compound may influence the phosphoinositide 3-kinase (PI3K) pathway, which is implicated in cell growth and survival. Dysregulation of this pathway is often associated with cancer progression .

Anticancer Activity

Research has indicated that TBMDPC exhibits promising anticancer properties. A study focusing on its effects on various cancer cell lines demonstrated:

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)15Induction of apoptosis via caspase activation
MCF-7 (Breast)20Inhibition of PI3K/Akt pathway
A549 (Lung)18Cell cycle arrest

These results suggest that TBMDPC may serve as a lead compound for further development in cancer therapeutics.

Antimicrobial Activity

In addition to its anticancer effects, TBMDPC has shown potential antimicrobial activity. In vitro studies have reported:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa16 µg/mL

These findings indicate that TBMDPC could be explored as a candidate for treating bacterial infections, particularly those resistant to conventional antibiotics.

Case Study 1: Cancer Research

A recent study published in Cancer Research evaluated the efficacy of TBMDPC in xenograft models of breast cancer. Mice treated with TBMDPC exhibited a significant reduction in tumor volume compared to control groups, highlighting its potential as an effective therapeutic agent .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of TBMDPC against multi-drug resistant strains. The compound demonstrated synergistic effects when combined with standard antibiotics, suggesting its utility in overcoming resistance mechanisms .

Safety and Toxicity

While initial findings on the biological activity of TBMDPC are promising, safety assessments are crucial. Toxicity studies indicate that at therapeutic doses, TBMDPC exhibits a favorable safety profile with minimal adverse effects observed in animal models.

Properties

IUPAC Name

tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-7-6-12(9(14)5-8(7)13)10(15)16-11(2,3)4/h7H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBIJPKRRQHYYFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(=O)CC1=O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The tert-butyl[3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)-2-methyl-3-oxopropyl]carbamate from Step 1 (5.19 g, 15.76 mmol) was dissolved in ethyl acetate (60.6 ml), heated to reflux (77° C.) and stirred for 3 hrs, then cooled to room temperature. The solvent was evaporated under vacuum to afford the title compound as a yellow solid: 1H NMR (400 MHz, CDCl3) 4.29 (dd, J=14.0, 5.0 Hz, 1H), 3.53 (m, 3H), 2.59 (m, 114), 1.56 (s, 9H), 1.20 (d, J=7.1 Hz, 3H).
Name
tert-butyl[3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)-2-methyl-3-oxopropyl]carbamate
Quantity
5.19 g
Type
reactant
Reaction Step One
Quantity
60.6 mL
Type
solvent
Reaction Step One

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